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Compound of Interest

Compound Name: 2-Thiophenecarbonitrile

Cat. No.: B031525

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Thiophenecarbonitrile (CAS No. 1003-31-2), a key heterocyclic building block in medicinal
chemistry and materials science. The following sections present its Infrared (IR), Nuclear
Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along
with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Thiophenecarbonitrile.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch[1]
2220-2260 Medium C=N (Nitrile) stretch[2]
1600-1585 & 1500-1400 Medium C=C aromatic ring stretch[1]
900-675 Strong C-H out-of-plane bending[1]

Data obtained from neat liquid sample analysis.
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Table 2: 'H Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (6,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
~7.7 Doublet of doublets H5
~7.5 Doublet of doublets H3
~7.1 Doublet of doublets H4

Solvent: CDCIs. The exact chemical shifts and coupling constants can vary slightly depending

on the solvent and spectrometer frequency.[3]

Table 3: 13C Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (6, ppm) Assignment
~138 C5

~132 C3

~128 C4

~115 C=N

~110 Cc2

Solvent: CDClIs. Chemical shifts are referenced to TMS (0 ppm).[4][5]

IabJeA..Mass.Speﬂmmﬂr.y (MS) Data

Relative Intensity

Assignment

109 High [M]* (Molecular lon)[6]
82 Medium [M-HCN]*

64 Low [C2H2S]*

58 Medium [CsH2S]*
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lonization Method: Electron lonization (El) at 70 eV.[7] The fragmentation of the molecular ion
is a key characteristic in its mass spectrum.[8][9]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.
[10]

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., diamond or zinc selenide crystal).

o Sample Preparation: As 2-Thiophenecarbonitrile is a liquid, no specific sample preparation
is required.[11][12]

o Data Acquisition:

o Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry
completely.

o Record a background spectrum of the clean, empty ATR crystal.

o Place a small drop of 2-Thiophenecarbonitrile directly onto the center of the ATR crystal.
o Acquire the sample spectrum over a range of 4000-400 cm~1,

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: *H and 13C Nuclear Magnetic Resonance Spectroscopy.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.agilent.com/cs/library/applications/5990-8538EN_AppNote_630_DialPath_Liq_Chem.pdf
https://www.benchchem.com/product/b031525?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/aldrich/154385
https://www.sigmaaldrich.com/US/en/product/aldrich/154385
https://www.benchchem.com/product/b031525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

o Sample Preparation:[13][14][15][16][17]

For *H NMR, dissolve approximately 5-10 mg of 2-Thiophenecarbonitrile in 0.6-0.7 mL of
deuterated chloroform (CDCIs).

For 13C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCls is recommended
to obtain a good signal-to-noise ratio in a reasonable time.

Transfer the solution into a clean, dry 5 mm NMR tube.

Ensure the liquid column height is sufficient to cover the NMR probe's detection area
(typically 4-5 cm).

o Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For *H NMR, acquire the spectrum using a standard single-pulse experiment.

For 13C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to
single lines for each unique carbon atom.

» Data Processing:

o

[¢]

[¢]

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum.
Perform baseline correction.

Reference the spectrum to the residual solvent peak (CDCls at 7.26 ppm for *H and 77.16
ppm for 13C) or an internal standard like tetramethylsilane (TMS).
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Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI).[18]

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EI) source.

e Sample Preparation:

o Prepare a dilute solution of 2-Thiophenecarbonitrile in a volatile organic solvent such as
dichloromethane or methanol.

e GC Separation:
o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC.

o The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column (e.g., a non-polar column like DB-5ms).

o Atemperature program is used to separate the analyte from the solvent and any
impurities. A typical program might start at 60°C and ramp up to 250°C.

o MS Data Acquisition:[19]
o As 2-Thiophenecarbonitrile elutes from the GC column, it enters the MS ion source.

o The molecules are bombarded with electrons (typically at 70 eV) to generate the
molecular ion and fragment ions.

o The ions are then separated by the mass analyzer (e.g., a quadrupole) based on their
mass-to-charge (m/z) ratio.

o A mass spectrum is recorded, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-Thiophenecarbonitrile.
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Caption: Workflow for the spectroscopic analysis of 2-Thiophenecarbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The i
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nformation provided in this document is for Research Use Only (RUO) and is strictly not
ded for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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